(2-Cyano-5-methoxycarbonylmethylsulfanyl-phenylsulfanyl)-acetic acid methyl ester
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Overview
Description
(2-Cyano-5-methoxycarbonylmethylsulfanyl-phenylsulfanyl)-acetic acid methyl ester is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-5-methoxycarbonylmethylsulfanyl-phenylsulfanyl)-acetic acid methyl ester typically involves multi-step organic reactions. A common approach might include:
Formation of the phenylsulfanyl group: This can be achieved through the reaction of a phenyl halide with a thiol under basic conditions.
Introduction of the cyano group: This step might involve a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.
Esterification: The carboxylic acid group can be converted to its methyl ester using methanol and an acid catalyst.
Methoxycarbonylmethylsulfanyl group formation: This could involve the reaction of a suitable precursor with methoxycarbonylmethylsulfanyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Drug Development: Explored for its potential as a pharmacophore in drug design.
Industry
Materials Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Cyano-5-methoxycarbonylmethylsulfanyl-phenylsulfanyl)-acetic acid methyl ester would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and molecular docking.
Comparison with Similar Compounds
Similar Compounds
- (2-Cyano-5-methylsulfanyl-phenylsulfanyl)-acetic acid methyl ester
- (2-Cyano-5-methoxycarbonylmethylsulfanyl-phenylsulfanyl)-propionic acid methyl ester
Uniqueness
- Functional Groups : The presence of both cyano and methoxycarbonylmethylsulfanyl groups makes it unique.
- Reactivity : Its reactivity profile might differ due to the specific arrangement of functional groups.
This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and experimental data would be necessary.
Properties
Molecular Formula |
C13H13NO4S2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
methyl 2-[4-cyano-3-(2-methoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate |
InChI |
InChI=1S/C13H13NO4S2/c1-17-12(15)7-19-10-4-3-9(6-14)11(5-10)20-8-13(16)18-2/h3-5H,7-8H2,1-2H3 |
InChI Key |
VXNYDOWOXFFSOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=CC(=C(C=C1)C#N)SCC(=O)OC |
Origin of Product |
United States |
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